Theobromine sodium salicylate anhydrous

Description

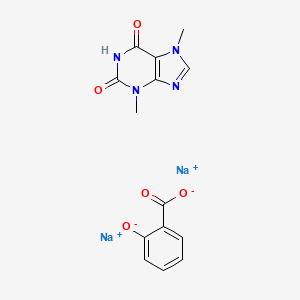

Theobromine sodium salicylate anhydrous (CAS: 8048-31-5; ECHA identifier: O42S49LAA4) is a coordination compound synthesized by combining theobromine (a dimethylxanthine alkaloid from Theobroma cacao) with sodium salicylate . This anhydrous form eliminates water molecules, enhancing its stability and solubility compared to hydrated variants. Pharmacopeial standards specify that it must contain ≥46.5% theobromine and ≥35% salicylic acid by weight when dried at 110°C . Historically marketed as Diuretin, it was developed to improve the bioavailability of theobromine, which is poorly soluble in water (1:1,700) compared to the sodium salicylate complex (1:1 aqueous solubility) . Its primary therapeutic application is as a diuretic and myocardial stimulant, leveraging the vasodilatory properties of theobromine and the anti-inflammatory effects of salicylate .

Properties

CAS No. |

8048-31-5 |

|---|---|

Molecular Formula |

C14H12N4Na2O5 |

Molecular Weight |

362.25 g/mol |

IUPAC Name |

disodium;3,7-dimethylpurine-2,6-dione;2-oxidobenzoate |

InChI |

InChI=1S/C7H8N4O2.C7H6O3.2Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);;/q;;2*+1/p-2 |

InChI Key |

KVOQALVUGACULC-UHFFFAOYSA-L |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Theobromine sodium salicylate anhydrous is a compound that combines the pharmacological properties of theobromine, a xanthine alkaloid, and sodium salicylate, a derivative of salicylic acid. This unique combination offers potential therapeutic benefits, particularly in cardiovascular and inflammatory conditions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₃H₁₁NNaO₃

- Molecular Weight : Approximately 362.25 g/mol

- Appearance : White or colorless solid

- Solubility : Low solubility in water

The biological activity of this compound is attributed to both components:

- Theobromine :

-

Sodium Salicylate :

- Known for its anti-inflammatory effects.

- Commonly used in pain relief and as a component in aspirin synthesis.

The combination enhances therapeutic effects by leveraging the vasodilatory and anti-inflammatory properties of both substances .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

-

Effect on Serum Proteins :

A study investigated the effect of theobromine on serum protein levels in Wistar rats. The results indicated a dose-dependent increase in serum iron levels among treated groups, suggesting potential implications for iron metabolism when using theobromine . -

Cough Suppression :

Research has shown that theobromine may be effective in suppressing cough due to its anti-inflammatory properties and its action as a phosphodiesterase inhibitor. This mechanism may help reduce airway hyperreactivity, making it a candidate for treating respiratory diseases . -

Cardiovascular Effects :

Clinical trials have demonstrated that theobromine increases HDL cholesterol levels in individuals consuming cocoa products. These findings suggest that theobromine sodium salicylate could have similar effects, contributing to cardiovascular health .

Comparison with Similar Compounds

Theobromine-Based Salts

Key Findings :

Sodium Salicylate and Analogues

Key Findings :

- Sodium salicylate alone uncouples oxidative phosphorylation in liver and kidney mitochondria at toxic doses, similar to aspirin . In theobromine sodium salicylate, this action may synergize with theobromine’s diuretic effects but requires careful dosing to avoid toxicity .

- Magnesium salicylate tetrahydrate (74.5% salicylic acid equivalence) is less potent than sodium salicylate (86.3%) due to hydration, necessitating higher doses for equivalent efficacy .

Xanthine Derivatives with Diuretic Activity

Key Findings :

- Theobromine’s diuretic potency is weaker than theophylline but enhanced in sodium salicylate complexes due to improved absorption .

- Caffeine’s low solubility and strong CNS effects limit its utility in diuretic formulations compared to theobromine derivatives .

Research and Regulatory Considerations

- Stability Issues : this compound may absorb atmospheric CO₂, altering solubility and necessitating stringent storage conditions .

- Toxicological Profile : Salicylate’s uncoupling action on mitochondrial respiration mandates dose adjustments to avoid metabolic acidosis, particularly in renal impairment .

- Regulatory Status : Listed as a bulk drug substance for compounding under Section 503B of the FD&C Act, reflecting its niche therapeutic role .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of theobromine sodium salicylate anhydrous in experimental settings?

- Answer : The compound should be characterized using a combination of spectroscopic and chromatographic techniques. Fourier-transform infrared spectroscopy (FTIR) can verify functional groups (e.g., carbonyl groups from theobromine and aromatic C-O bonds from salicylate). High-performance liquid chromatography (HPLC) with UV detection is suitable for quantifying purity, as outlined in pharmacopeial standards for sodium salicylate derivatives . Thermogravimetric analysis (TGA) is critical to confirm anhydrous status, as water content exceeding 0.5% may indicate hydration . Purity thresholds for salicylate impurities (e.g., ≤7.5% free salicylic acid) can be calculated using validated titration or spectrophotometric methods .

Q. How should researchers address hygroscopicity and stability during storage of this compound?

- Answer : Storage conditions must prevent hydration and degradation. The compound should be kept in airtight containers with desiccants (e.g., silica gel) at controlled room temperature (20–25°C). Stability studies under accelerated conditions (40°C/75% relative humidity) can predict shelf-life. Compatibility testing with excipients is essential, as the compound is incompatible with heavy metal ions (e.g., Cu²⁺, Fe³⁺), alkalis, and oxidizing agents, which can catalyze degradation .

Q. What are the key considerations for developing a reproducible assay to quantify theobromine and salicylate moieties in this compound?

- Answer : Separate quantification of theobromine and salicylate requires differential extraction. Theobromine can be isolated via alkaline extraction (pH 9–10) and quantified via UV spectrophotometry at 274 nm. Salicylate quantification may employ ion-pair chromatography with sodium phosphate buffer (pH 3.0) and UV detection at 300 nm . Method validation should include linearity (1–100 µg/mL), precision (RSD <2%), and recovery (98–102%) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Answer : Discrepancies often arise from hydration states or solvent impurities. Use standardized solvents (e.g., USP-grade) and control temperature (±0.5°C). Solubility should be re-evaluated via saturation shake-flask methods with HPLC validation. For example, in aqueous buffers, solubility varies with pH due to salicylate’s ionization (pKa ~2.97). Polar aprotic solvents like dimethyl sulfoxide (DMSO) may enhance solubility but require compatibility testing .

Q. What experimental strategies are effective for studying the compound’s interactions with common pharmaceutical excipients?

- Answer : Conduct forced degradation studies with excipients (e.g., lactose, microcrystalline cellulose) under stress conditions (heat, light, humidity). Monitor interactions via differential scanning calorimetry (DSC) to detect eutectic melts or polymorphic transitions. For example, incompatibility with sodium nitrite or phenylephrine hydrochloride can manifest as discoloration or precipitate formation . Pair these with stability-indicating HPLC methods to track degradation products.

Q. How can advanced spectroscopic techniques elucidate the solid-state behavior of this compound in formulation matrices?

- Answer : X-ray powder diffraction (XRPD) identifies crystalline phases, while solid-state NMR (ssNMR) probes molecular interactions in amorphous dispersions. For hygroscopic formulations, dynamic vapor sorption (DVS) quantifies water uptake, which correlates with stability . Pair these with Raman mapping to assess homogeneity in tablet matrices.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.